Phenyl 6-fluoropyridin-3-ylcarbamate
Description
Properties
CAS No. |
1072811-68-7 |
|---|---|
Molecular Formula |
C12H9FN2O2 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
phenyl N-(6-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H9FN2O2/c13-11-7-6-9(8-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
GNBNURCPHKLXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The primary structural analogs of phenyl 6-fluoropyridin-3-ylcarbamate include:
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (CAS 1001070-26-3) : This compound substitutes the phenyl carbamate group with an ethyl carbamate and introduces an iodine atom at position 3 of the pyridine ring.
Table 1: Structural and Functional Comparison
Spectrophotometric Behavior
- Phenylephrine hydrochloride (PE): Forms azo dyes (e.g., with 2-aminobenzothiazole) for spectrophotometric detection at 510 nm. The molar absorptivity (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) and linearity (0.4–10 ppm) are well-established.
- Ethyl carbamate analogs : Substituents like iodine or fluorine influence λmax and ε due to electronic effects. For example, iodine’s heavy atom effect may enhance absorbance intensity compared to fluorine.
Table 2: Spectrophotometric Parameters of Analogs
Stability and Reactivity
- Fluorine vs. Iodine : Fluorine’s electronegativity stabilizes the pyridine ring against electrophilic attack, whereas iodine may introduce steric hindrance or participate in halogen bonding.
- Carbamate Group : Phenyl carbamates are generally more hydrolytically stable than ethyl carbamates due to the aromatic ring’s resonance stabilization.
Pharmaceutical Relevance
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : 6-Fluoropyridin-3-amine, phenyl chloroformate, and a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or tetrahydrofuran.
-
Typical Protocol :
-
Dissolve 6-fluoropyridin-3-amine (1.0 eq) in dry DCM under nitrogen.
-
Add triethylamine (1.2 eq) and cool to 0°C.
-
Slowly introduce phenyl chloroformate (1.1 eq) dropwise.
-
Warm to room temperature and stir for 4–6 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography (hexanes/EtOAc).
-
Yield : 70–85%.
Key Considerations :
-
Excess base neutralizes HCl byproduct, preventing protonation of the amine.
-
Anhydrous conditions minimize hydrolysis of phenyl chloroformate.
In Situ Chloroformate Generation Using Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for generating phenyl chloroformate in situ. This method is advantageous for scalability and reduced handling risks.
Protocol with Triphosgene:
-
Chloroformate Formation :
-
Carbamate Synthesis :
-
Add 6-fluoropyridin-3-amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Isolate the product via extraction and column chromatography.
-
-
Eliminates storage and handling of hazardous phenyl chloroformate.
Flow Reactor-Based Synthesis
Modern flow chemistry techniques enhance safety and efficiency, particularly for exothermic reactions. A representative flow synthesis involves:
Setup and Parameters:
-
Reactor Type : T-shaped mixer with PTFE tubing (inner diameter: 2 mm).
-
Stream A : Triphosgene (0.3–1.0 eq) in toluene.
-
Stream B : 6-Fluoropyridin-3-amine (1.0 eq) and tributylamine (1.2 eq) in toluene.
-
Conditions :
-
Mixing at 0–30°C.
-
Residence time: 1–4 minutes.
-
Quench with aqueous phosphoric acid.
-
-
Precise temperature control minimizes side reactions (e.g., hydrolysis).
Alternative Pathways and Comparative Analysis
Curtius Rearrangement
Though less common, the Curtius rearrangement of acyl azides derived from 6-fluoropyridin-3-carboxylic acid can yield isocyanates, which subsequently react with phenol. However, this method is multistep and lower-yielding (50–60%).
Enzymatic Carbamoylation
Emerging biocatalytic methods use lipases or esterases to catalyze carbamate formation. While environmentally friendly, these approaches remain exploratory for aryl carbamates.
Analytical Characterization and Quality Control
Successful synthesis is confirmed via:
-
NMR Spectroscopy :
Industrial Applications and Patent Landscape
Phenyl 6-fluoropyridin-3-ylcarbamate intermediates are patented in:
Q & A
Q. What are the recommended synthetic routes for preparing Phenyl 6-fluoropyridin-3-ylcarbamate?
A multi-step synthesis is typically employed, starting with fluorinated pyridine precursors. For example, nucleophilic substitution reactions can introduce the carbamate group. A method analogous to LONZA AG’s procedure for trifluoromethylpyridine derivatives involves reacting intermediates like 4,4,4-trifluoro-3-oxobutanoyl chloride under controlled conditions to form pyridine-carbamate linkages . Key steps include:
- Fluorination of pyridine precursors using selective reagents.
- Carbamate formation via reaction with phenyl chloroformate in anhydrous solvents.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Example Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Fluorination | Selectfluor® | 80°C | DMF | ~65 |
| Carbamate coupling | Phenyl chloroformate | RT | Dichloromethane | ~75 |
Q. How is this compound characterized for structural confirmation?
Characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO-d₆ to confirm fluorine substitution and carbamate linkage. Fluorine’s deshielding effect is observed at ~-110 ppm in ¹⁹F NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 265.08).
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
Q. What are the stability and storage guidelines for this compound?
Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Moisture-sensitive; use desiccants like silica gel. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How does fluorine substitution at the pyridine 6-position influence biological activity in Structure-Activity Relationship (SAR) studies?
Fluorine’s electronegativity enhances binding affinity to enzymes (e.g., kinases) by forming dipole interactions. Comparative studies on analogs (e.g., [6-(4-fluorophenoxy)pyridin-3-yl]methanamine) show increased metabolic stability compared to non-fluorinated derivatives. Substitution at the 3-carbamate position further modulates lipophilicity, impacting cellular permeability .
Table 2: SAR Data for Fluorinated Pyridine Derivatives
| Compound | Fluorine Position | IC₅₀ (Enzyme X) | LogP |
|---|---|---|---|
| Phenyl 6-fluoro | 6 | 12 nM | 2.1 |
| Phenyl 5-fluoro | 5 | 45 nM | 2.3 |
| Non-fluorinated | - | >1000 nM | 1.8 |
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Purity: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.5) and incubation time.
- Cell Lines: Use authenticated lines (e.g., HEK293 vs. HeLa) to avoid variability. A 2024 study resolved conflicting cytotoxicity results by replicating assays under identical conditions, revealing that serum concentration (10% FBS vs. 2%) significantly altered IC₅₀ values .
Q. What experimental design strategies optimize the synthesis yield of this compound?
Use Design of Experiments (DoE) to evaluate variables:
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate group’s electrophilicity. The fluorine atom’s electron-withdrawing effect increases susceptibility to hydrolysis, validated by experimental kinetics (t₁/₂ = 48 hrs in pH 7.4 buffer vs. 12 hrs at pH 9) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
